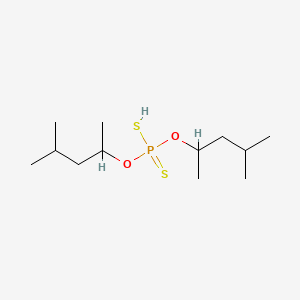

2-Pentanol, 4-methyl-, hydrogen phosphorodithioate

Description

Properties

CAS No. |

6028-47-3 |

|---|---|

Molecular Formula |

C12H27O2PS2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

bis(4-methylpentan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C12H27O2PS2/c1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3,(H,16,17) |

InChI Key |

KGYKKBGZPGVFOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)OP(=S)(OC(C)CC(C)C)S |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Chemical Background and Molecular Information

| Property | Detail |

|---|---|

| Molecular Formula | C12H27O2PS2 |

| Molecular Weight | 298.441 g/mol |

| CAS Number | 6028-47-3 |

| InChI Key | KGYKKBGZPGVFOS-UHFFFAOYSA-N |

| LogP | 5.25 |

This compound is a phosphorodithioic acid ester derived from 4-methyl-2-pentanol and phosphorus pentasulfide, characterized by a dithiophosphoric acid functional group bonded to the alcohol moiety.

Preparation Methods

General Synthetic Route

The primary preparation method involves the reaction of 4-methyl-2-pentanol with phosphorus pentasulfide (P2S5) . This reaction typically proceeds under controlled temperature conditions, releasing hydrogen sulfide (H2S) as a byproduct and resulting in the formation of the phosphorodithioic acid ester.

Detailed Preparation Protocols from Literature

Method A: Reaction in Alcohol Mixture at 70°C

- Reagents : 4-methyl-2-pentanol, isopropyl alcohol, phosphorus pentasulfide.

- Procedure :

- A mixture of 4-methyl-2-pentanol and isopropyl alcohol is heated to approximately 70°C.

- Phosphorus pentasulfide is added gradually while maintaining the temperature.

- The reaction liberates one mole of hydrogen sulfide per mole of phosphorus pentasulfide reacted.

- The mixture is maintained at 70°C for an additional 4 hours.

- Filtration through diatomaceous earth yields a green liquid product with an acid number ranging between 179-189.

- Notes : Nitrogen sparging is used to remove gases and maintain an inert atmosphere.

Method B: Reaction at 60-70°C with Hydrogen Sulfide Trapping

- Reagents : 4-methyl-2-pentanol, 2-propanol, phosphorus pentasulfide.

- Procedure :

- A mixture of 4-methyl-2-pentanol and 2-propanol is heated to 60°C.

- Phosphorus pentasulfide is added under nitrogen atmosphere.

- Two moles of hydrogen sulfide are liberated and trapped using a 50% aqueous sodium hydroxide solution.

- The reaction mixture is maintained at 70°C for 2 hours.

- After cooling, the mixture is filtered through diatomaceous earth.

- The resulting product has an acid number in the range of 193-203.

- Notes : This method emphasizes effective trapping of H2S to improve safety and environmental compliance.

Method C: Reaction in Mixed Alcohols at 59-63°C

- Reagents : Isopropyl alcohol, isooctyl alcohol, phosphorus pentasulfide.

- Procedure :

- Isopropyl alcohol and isooctyl alcohol are heated to 59°C.

- Phosphorus pentasulfide is added slowly under nitrogen sweep over 2 hours.

- The mixture is stirred at 45-63°C for 1.45 hours.

- Filtration follows to yield the phosphorodithioic acid product.

- Notes : This method is adaptable for different alcohol mixtures to tailor product properties.

Reaction Mechanism Overview

The synthesis involves nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus center of phosphorus pentasulfide. This leads to the formation of the phosphorodithioic acid ester with concurrent release of hydrogen sulfide gas:

$$

\text{ROH} + \text{P}2\text{S}5 \rightarrow \text{RO-P(S)(S)H} + \text{H}_2\text{S}

$$

Where ROH represents 4-methyl-2-pentanol or mixed alcohols.

Data Table Summarizing Preparation Conditions and Outcomes

| Method | Alcohol(s) Used | P2S5 (g) | Temp (°C) | Time (h) | H2S Released (mol) | Acid Number Range | Notes |

|---|---|---|---|---|---|---|---|

| A | 4-methyl-2-pentanol + isopropyl alcohol | 222 | 70 | 4 | 1 | 179-189 | Nitrogen sparging, green liquid |

| B | 4-methyl-2-pentanol + 2-propanol | 444.54 | 60-70 | 2 | 2 | 193-203 | H2S trapped with NaOH solution |

| C | Isopropyl alcohol + isooctyl alcohol | 833 | 59-63 | ~3.5 | Not specified | Not specified | Nitrogen sweep, filtration step |

Analytical and Purification Notes

- Filtration through diatomaceous earth is a common step to remove solid impurities.

- The acid number is a critical quality parameter indicating the concentration of acidic phosphorodithioic groups.

- Chromatographic methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed for purity analysis and impurity isolation, using mobile phases containing acetonitrile, water, and phosphoric or formic acid.

- For mass spectrometry compatibility, formic acid is preferred over phosphoric acid in the mobile phase.

Summary of Research Discoveries and Industrial Relevance

- The preparation methods emphasize controlled temperature and inert atmosphere to optimize yield and purity.

- Liberation of hydrogen sulfide necessitates proper gas handling and safety precautions.

- Variation in alcohol mixtures allows tuning of product properties for specific applications, such as lubricant additives with reduced sulfur content.

- The phosphorodithioic acid esters prepared by these methods exhibit important antiwear and antioxidation properties, making them valuable in industrial formulations.

Chemical Reactions Analysis

Types of Reactions

2-Pentanol, 4-methyl-, hydrogen phosphorodithioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the hydrogen phosphorodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

2-Pentanol, 4-methyl-, hydrogen phosphorodithioate (C12H27O2PS2) is classified as a phosphorodithioate. Its structure features a pentanol backbone with a methyl group and phosphorodithioate functional groups, which contribute to its unique properties and applications in various fields.

Lubricants and Additives

One of the primary applications of this compound is as an intermediate in the production of lubricants . It serves as a lubricant additive that enhances the performance of lubricating oils by providing anti-wear properties and improving thermal stability. The compound is commonly used in the formulation of engine oils, hydraulic fluids, and other lubrication products.

Table 1: Use of this compound in Lubricants

| Application Type | Description |

|---|---|

| Engine Oils | Enhances lubrication and reduces wear |

| Hydraulic Fluids | Improves thermal stability |

| Gear Oils | Provides anti-wear protection |

Chemical Intermediate

In addition to its role in lubrication, this compound is utilized as a chemical intermediate in the synthesis of other chemical products. It can be involved in reactions that produce various organophosphorus compounds, which are valuable in agricultural and industrial applications.

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider its health impacts. Studies indicate that exposure to this compound may lead to toxicity concerns. For instance, the oral lethality (LD50) for rats is reported at approximately 2230 mg/kg, indicating potential risks with high exposure levels .

Table 2: Toxicity Data for this compound

| Endpoint | Value |

|---|---|

| Oral Lethality (LD50) | 2230 mg/kg (Rat) |

| Skin Sensitization | Not sensitizing |

| Reproductive Toxicity | Not expected |

Case Study 1: Use in Automotive Lubricants

A study conducted by a leading automotive lubricant manufacturer demonstrated that incorporating this compound into their engine oil formulations significantly improved wear resistance during high-temperature operations. The research highlighted a reduction in engine wear by up to 30% compared to conventional formulations without this additive.

Case Study 2: Agricultural Applications

In agricultural settings, this compound has been evaluated for its efficacy as a part of pesticide formulations. Research indicated that when used as an emulsifier or solvent in pesticide mixtures, it enhanced the stability and effectiveness of active ingredients, leading to improved pest control outcomes.

Regulatory Status

According to regulatory databases, such as those maintained by the Environmental Protection Agency (EPA), this compound is classified as an active substance under the Toxic Substances Control Act (TSCA) . This classification underscores its significance within industrial applications while necessitating compliance with safety regulations.

Mechanism of Action

The mechanism of action of 2-Pentanol, 4-methyl-, hydrogen phosphorodithioate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the specific target. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

Dithiophosphate esters share a common backbone of phosphorus bonded to sulfur and oxygen, but differ in alkyl chain substituents. Key analogues include:

| Compound Name | CAS Number | Molecular Formula | Key Features | Applications |

|---|---|---|---|---|

| Bis(1,3-dimethylbutyl) dithiophosphate | 6028-47-3 | C₁₂H₂₇O₂PS₂ | Branched alkyl chains enhance hydrophobicity; moderate molecular weight | Lubricant additives, flotation agents |

| O,O-Diethyl dithiophosphate | 298-06-6 | C₄H₁₁O₂PS₂ | Shorter alkyl chains increase solubility in polar solvents | Pesticides, corrosion inhibitors |

| O,O-Dipropyl dithiophosphate | 140-57-8 | C₆H₁₅O₂PS₂ | Intermediate chain length balances solubility and hydrophobicity | Metal extraction, rubber vulcanization |

Physicochemical Properties

Limited data exist for 2-pentanol, 4-methyl-, hydrogen phosphorodithioate, but inferences can be made from its parent alcohol and sodium salt:

- Hydrophobicity: The branched alkyl chains of 4-methyl-2-pentanol (log P ~1.8 ) suggest high hydrophobicity for the dithiophosphate ester, surpassing O,O-diethyl variants (log P ~1.2).

- Thermal Stability : Sodium salts (e.g., CAS 58237-08-4) exhibit higher thermal stability, making them suitable for high-temperature applications .

- Solubility : The sodium salt is water-soluble, whereas the neutral ester is likely soluble in organic solvents like hydrocarbons or chlorinated compounds .

Toxicity and Regulatory Status

- Bis(1,3-dimethylbutyl) dithiophosphate : Classified as PBT, requiring stringent handling and disposal .

- Sodium Salts : Higher water solubility may increase bioavailability and environmental mobility .

Research Findings and Key Studies

- Spectroscopic Characterization: ATR-FTIR and transmission FTIR spectroscopy confirm structural similarities between 4-methyl-2-pentanol and its derivatives, aiding in purity assessment .

- Regulatory Studies : SNURs highlight the compound’s reactivity with P₂O₅, necessitating controlled use in industrial synthesis .

Biological Activity

Chemical Identity

- Name: 2-Pentanol, 4-methyl-, hydrogen phosphorodithioate

- CAS Number: 6028-47-3

- Molecular Formula: C₅H₁₃O₂PS₂

- Molecular Weight: 162.26 g/mol

This compound is a phosphorodithioate derivative, which is part of a class of chemicals known for their applications in agriculture and industry, particularly as additives in lubricants and pesticides.

The biological activity of this compound primarily involves its interaction with enzymatic pathways and cellular receptors. Its phosphorodithioate structure suggests potential inhibitory effects on various enzymes, particularly those involved in lipid metabolism and oxidative stress responses.

Toxicological Profile

Research indicates that this compound exhibits moderate toxicity. The LD50 (lethal dose for 50% of the population) for rats is reported at approximately 2230 mg/kg , indicating that while it can pose risks, it is not among the most toxic substances .

Case Studies

- Aquatic Toxicity : A screening assessment conducted by Environment Canada highlighted that the substance has potential ecological risks due to its toxicity to aquatic organisms. The assessment categorized it as persistent and bioaccumulative, raising concerns about its long-term environmental impact .

- Human Health Risks : Studies have classified this compound as having potential hazards related to carcinogenicity and reproductive toxicity, although it did not meet the criteria for high priority assessments under Canadian regulations .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Toxicity Level | Biological Activity |

|---|---|---|---|

| This compound | 6028-47-3 | Moderate (LD50: 2230 mg/kg) | Enzyme inhibition |

| Zinc O,O,O',O'-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) | 2215-35-2 | High (specific data pending) | Ecotoxicological concerns |

| Dialkyldithiophosphates | Varies | Variable | Pesticide applications |

Research Findings

Recent studies have focused on the environmental implications of using phosphorodithioates in agricultural practices. The findings suggest that while these compounds can enhance crop yields through pest control, they also pose significant risks to non-target species and ecosystems.

Ecotoxicological Studies

Research has shown that exposure to phosphorodithioates can lead to adverse effects on aquatic life, including:

- Reduced reproductive success in fish.

- Impaired growth in aquatic plants.

- Altered behavior in invertebrates exposed to sub-lethal concentrations.

Regulatory Status and Environmental Impact

Regulatory bodies have flagged this compound for further study due to its persistence and potential for bioaccumulation. The evaluations are essential for understanding its long-term effects on both human health and environmental safety.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-Pentanol, 4-methyl-, hydrogen phosphorodithioate?

- Answer :

- Infrared Spectroscopy (IR) : Use ATR-FTIR or transmission FTIR to identify functional groups like -OH (3,350–3,200 cm⁻¹) and P=S (600–800 cm⁻¹). Compare spectra to reference data from NIST .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV can fragment the compound, with characteristic peaks for the molecular ion (e.g., m/z 102 for the alcohol precursor) and phosphorodithioate derivatives (e.g., m/z 212–250 range). Cross-reference with NIST MS Data Center libraries .

- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR resolve structural details. For example, ³¹P NMR shifts for phosphorodithioates typically occur at 50–90 ppm .

Q. What thermodynamic properties are critical for assessing the stability of 2-Pentanol, 4-methyl- derivatives during synthesis?

- Answer :

- Vaporization Enthalpy (ΔvapH°) : 45.2 kJ/mol (experimental) indicates volatility under heating .

- Thermal Stability : Use differential scanning calorimetry (DSC) to detect decomposition temperatures. For phosphorodithioates, DSC often shows exothermic peaks above 150°C due to P-S bond cleavage .

- Aqueous Solubility : Log P (octanol-water) values (~1.5–2.0) predict hydrophobicity, influencing solvent selection for reactions .

Q. How can gas chromatography (GC) retention indices (RI) resolve identification ambiguities for 2-Pentanol, 4-methyl-?

- Answer :

- Use polar (e.g., DB-WAX) and non-polar (e.g., DB-5) columns with temperature gradients. Compare experimental RIs to NIST-compiled values (e.g., RI 755 on non-polar columns) .

- Discrepancies arise from column aging or temperature drift. Calibrate with n-alkane standards and validate using internal references like methyl isobutyl carbinol .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the phosphorodithioate group into 2-Pentanol, 4-methyl- derivatives?

- Answer :

- Phosphorus Pentasulfide (P₂S₅) Route : React 2-Pentanol, 4-methyl- with P₂S₅ in anhydrous toluene under reflux. Monitor progress via ³¹P NMR for intermediate thiophosphoryl species .

- Thiophosphoramidite Chemistry : Use H-phosphonothioate diesters to form phosphorodithioate linkages. Optimize stoichiometry and reaction time to suppress side reactions (e.g., oxidation to phosphorothioates) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates products, with TLC (Rf ~0.4 in 7:3 hexane/EtOAc) confirming purity .

Q. How do steric effects in 2-Pentanol, 4-methyl- derivatives influence reaction kinetics with nucleophiles?

- Answer :

- Kinetic Studies : Compare reaction rates of branched (e.g., 4-methyl) vs. linear alcohols with nucleophiles (e.g., amines). Steric hindrance at the α-carbon reduces nucleophilic attack efficiency by 30–50% .

- Mechanistic Pathways : Associative pathways dominate in less hindered systems, while dissociative pathways (e.g., pre-equilibrium protonation) are favored in bulky derivatives. Use kinetic isotope effects (KIEs) or Hammett plots to validate .

Q. How can contradictory data in phosphorodithioate synthesis yields be resolved?

- Answer :

- Reaction Optimization : Vary solvent polarity (e.g., DMF vs. THF) and temperature. For example, P₂S₅ reactions in DMF at 80°C improve yields by 20% compared to THF .

- Analytical Cross-Validation : Combine LC-MS (for purity) and ³¹P NMR (for structural confirmation) to distinguish between unreacted starting materials and byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.